molecular formula C8H3F7OS B14051383 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14051383
M. Wt: 280.16 g/mol
InChI Key: SQWQQXUQIFRNHH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The compound’s unique structure imparts distinct chemical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base.

    Thioether Formation: Introduction of the trifluoromethylthio group using trifluoromethylthiolating agents such as trifluoromethylthiol chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s trifluoromethylthio group can enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple fluorinated groups, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H

InChI Key

SQWQQXUQIFRNHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)SC(F)(F)F

Origin of Product

United States

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